molecular formula C7H4FIN2 B8120117 8-Fluoro-6-iodoimidazo[1,2-a]pyridine

8-Fluoro-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B8120117
M. Wt: 262.02 g/mol
InChI Key: YJLGVDUFTNFOOQ-UHFFFAOYSA-N
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Description

8-Fluoro-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its significant applications in medicinal chemistry due to its unique structural properties. The presence of fluorine and iodine atoms in the molecule enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives using fluorinating and iodinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

8-Fluoro-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine
  • 8-Fluoroimidazo[1,2-a]pyridine
  • 6-Iodoimidazo[1,2-a]pyridine

Comparison: 8-Fluoro-6-iodoimidazo[1,2-a]pyridine is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds with only one halogen atom, it may exhibit enhanced properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-fluoro-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLGVDUFTNFOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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